2,2-Bis-(4-cyanatophenyl)propane
Description
2,2-Bis-(4-cyanatophenyl)propane (CAS: 1156-51-0), commonly abbreviated as BADCy or referred to as bisphenol A dicyanate, is a cyanate ester (CE) monomer widely used in high-performance thermosetting resins. Its structure consists of two cyanate ester groups attached to a bisphenol A backbone. BADCy is prized for its thermal stability, low dielectric loss, and mechanical robustness, making it a critical component in aerospace composites, electronic substrates, and advanced polymer networks .
Cyanate esters like BADCy undergo cyclotrimerization upon curing, forming a highly cross-linked polycyanurate network. This network exhibits exceptional glass transition temperatures (Tg), low moisture absorption, and resistance to chemical degradation .
Structure
3D Structure
Properties
IUPAC Name |
[4-[2-(4-cyanatophenyl)propan-2-yl]phenyl] cyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-17(2,13-3-7-15(8-4-13)20-11-18)14-5-9-16(10-6-14)21-12-19/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZMUXQJTGRNHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC#N)C2=CC=C(C=C2)OC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25722-66-1 | |
| Record name | Cyanic acid, C,C′-[(1-methylethylidene)di-4,1-phenylene] ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25722-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID60893753 | |
| Record name | 1,3-Bis(4-cyanophenyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60893753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
| Record name | Cyanic acid, C,C'-[(1-methylethylidene)di-4,1-phenylene] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1156-51-0, 25722-66-1 | |
| Record name | Bisphenol A dicyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1156-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyanic acid, C,C'-((1-methylethylidene)di-4,1-phenylene) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001156510 | |
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| Record name | Cyanic acid, C,C'-((1-methylethylidene)di-4,1-phenylene) ester, homopolymer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025722661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyanic acid, C,C'-[(1-methylethylidene)di-4,1-phenylene] ester, homopolymer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyanic acid, C,C'-[(1-methylethylidene)di-4,1-phenylene] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Bis(4-cyanophenyl)propane | |
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| Record name | 4,4'-isopropylidenediphenyl dicyanate | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Bis-(4-cyanatophenyl)propane is synthesized through the reaction of bisphenol A with cyanogen bromide in the presence of a base. The reaction typically occurs in an organic solvent such as acetone or methyl ethyl ketone. The process involves the formation of cyanate esters from the hydroxyl groups of bisphenol A .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to achieve the desired quality for industrial applications .
Chemical Reactions Analysis
Cyclotrimerization to Triazine Networks
BADCy undergoes thermal cyclotrimerization, forming a three-dimensional network of triazine rings (cyanurate structures). This reaction is central to its application in thermosetting resins:
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Mechanism : Three cyanate groups react to form a six-membered triazine ring via a step-growth mechanism (Fig. 3 in ).
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Conditions :
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Kinetics : Gelation occurs when ~60% of cyanate groups convert to triazine, forming an insoluble network ( ).
Table 1: Thermal Decomposition of BADCy-Based Polymers ( )
| System | Decomposition Onset (°C) | Max Rate Temp (°C) | Residue at 800°C (%) |
|---|---|---|---|
| Anisotropic BP/B10 (2:1) | 385 | 425 | 45 |
| BP/B10 (1:1) | 375 | 415 | 38 |
| DGEBA/B10 (2:1) | 365 | 405 | 28 |
Anisotropic systems with rigid-rod structures exhibit superior thermal stability due to ordered molecular packing ( ).
Co-Reaction with Epoxy Resins
BADCy reacts with epoxy resins (e.g., DGEBA) to form hybrid networks with tailored properties:
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Mechanism : Epoxy glycidyl groups react with cyanate esters via nucleophilic addition, forming oxazolidinone intermediates (Fig. 3 in ).
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Catalysts : Dual catalysts (e.g., CoAt(III) + phenols) enhance curing efficiency. A 15% BPAF modifier reduces curing time to 3 hours at 200°C ( ).
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Network Structure : Co-reaction produces a heterogeneous matrix with improved toughness compared to pure polycyanurates ( ).
Table 2: Curing Parameters for BADCy-BPAF Systems ( )
| BPAF/BACY Ratio (wt%) | Curing Time (hr) | Curing Temp (°C) | Catalyst (CoAt(III)) |
|---|---|---|---|
| 15/85 | 3 | 200 | 0.05% |
Substitution and Side Reactions
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Hydrolysis : Cyanate groups hydrolyze to carbamates (-OCONH₂) in humid environments, reducing thermal stability. This is mitigated by hydrophobic modifiers ( ).
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Nucleophilic Substitution : Amines or thiols displace cyanate groups, forming ureas or thiocyanates. These reactions are pH- and temperature-dependent ( ).
Thermal Degradation Pathways
BADCy-based polymers decompose via:
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Random Chain Scission : Dominates at <400°C, releasing CO₂ and NH₃ ( ).
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Aromatic Ring Oxidation : Above 450°C, leading to char formation ( ).
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Activation Energy : Anisotropic systems show higher activation energies (e.g., 220 kJ/mol) due to stabilized structures ( ).
Catalyst Effects on Reactivity
Catalysts significantly influence reaction pathways:
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Metal Acetylacetonates : Accelerate cyclotrimerization by coordinating to cyanate lone pairs ( ).
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Phenolic Modifiers : Act as co-catalysts, donating protons to stabilize transition states ( ).
Structural Characterization
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FT-IR : Disappearance of the OCN peak at ~2270 cm⁻¹ confirms cyanate conversion ( ).
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NMR : Post-cure ¹³C-NMR shows triazine carbons at 170 ppm and aryl carbons at 120–150 ppm ( ).
Key Findings:
Scientific Research Applications
High-Performance Polymers
BACY serves as a monomer in the production of high-performance thermosetting resins. These resins are characterized by their excellent thermal stability and mechanical properties. The polymerization process can be initiated by heat or radiation, leading to the formation of durable materials suitable for various applications.
Case Study : Research demonstrates that BACY can be cured with various hardeners to produce polymers with high glass transition temperatures and dimensional stability. For instance, a study involving BACY cured with epoxy resins showed significant improvements in thermal properties compared to standard epoxy systems .
Composite Materials
The incorporation of BACY into composite materials enhances their mechanical strength and thermal resistance. When combined with montmorillonite nanoclay, BACY-based composites exhibit improved thermal stability and reduced flammability.
Data Table: Properties of BACY-Based Composites
| Composite Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Flammability Rating |
|---|---|---|---|
| BACY + Nanoclay | 300 | 50 | UL94 V-0 |
| Standard Epoxy | 250 | 40 | UL94 V-1 |
Electronic Components
BACY is utilized in the manufacture of electronic components due to its low dielectric constant and high thermal stability. It is particularly effective in applications where insulation materials must withstand elevated temperatures without degrading.
Case Study : In a study focused on dielectric properties, BACY-based materials demonstrated superior performance compared to traditional epoxy-based systems, making them ideal for use in high-frequency electronic applications .
Drug Delivery Systems
Emerging research indicates that BACY may be employed in the development of biocompatible materials for drug delivery systems. Its chemical structure allows for modifications that can enhance drug loading and release profiles.
Mechanism of Action
The primary mechanism of action for 2,2-Bis-(4-cyanatophenyl)propane involves the cyclotrimerization of cyanate esters to form triazine rings. This reaction is facilitated by the presence of catalysts and elevated temperatures. The resulting triazine-based polymers exhibit high thermal stability, low dielectric constant, and excellent mechanical properties .
Comparison with Similar Compounds
Comparison with Other Cyanate Ester Monomers
1,3-Bis[2-(4-cyanatophenyl)-2-propyl]benzene (MBCy)
- Structure: MBCy features a central benzene ring with two cyanate-functionalized bisphenol A units.
- Key Properties :
- Hygroscopicity : Higher moisture resistance compared to BADCy due to its rigid aromatic core .
- Thermal Stability : Exhibits a higher Tg (~290°C) than BADCy (~250°C), attributed to increased cross-link density .
- Young’s Modulus : Superior mechanical rigidity, making it suitable for aerospace applications requiring dimensional stability .
- Applications : Preferred in environments demanding extreme thermal and moisture resistance .
2,5-Bis(4-cyanatophenyl)octahydro-1H-4,7-methanoindene (DOCy)
- Structure: A norbornene-based cyanate ester with a bicyclic framework.
- Key Properties :
- Applications : Utilized in hybrid copolymer systems to balance performance and processability .
1,1-Bis(4-cyanatophenyl)ethane (P201)
- Structure : Ethane-bridged cyanate ester with two phenyl cyanate groups.
- Key Properties :
- Applications: Limited to non-critical electronic encapsulation due to moderate performance .
Comparison with Arylalkyl Cyanate Esters
Aralkyl-Type Cyanate Ester (NCN)
- Structure : Contains flexible alkyl chains interspersed with aromatic groups.
- Key Properties :
- Applications : Often copolymerized with BADCy to enhance mechanical flexibility .
Comparison with Bisphenol A Derivatives
Bis(4-cyanatophenyl)methane
- Structure : Methane-bridged cyanate ester lacking the isopropylidene group of BADCy.
- Key Properties :
- Applications : Used in rapid-cure adhesives and coatings .
Biological Activity
2,2-Bis-(4-cyanatophenyl)propane, commonly known as bisphenol A dicyanate (BADCy), is a cyanate ester compound with the molecular formula C₁₇H₁₄N₂O₂. It is primarily utilized in the production of high-performance thermosetting plastics, particularly epoxy resins. This article explores the biological activity of BADCy, focusing on its interactions at the molecular level, potential health impacts, and applications in various fields.
- Molecular Weight : 278.31 g/mol
- Appearance : White crystalline solid
- Solubility : Slightly soluble in water; soluble in solvents like methyl ethyl ketone and acetone
- Melting Point : Approximately 80 °C
Biological Activity Overview
The biological activity of BADCy is primarily assessed through its interactions with various biological systems, including its potential endocrine-disrupting effects and reactivity with nucleophiles.
Endocrine Disruption Potential
Recent studies have indicated that BADCy may exhibit endocrine-disrupting properties similar to other bisphenol compounds. Research indicates that derivatives of bisphenol A can act as competitive inhibitors for estrogen receptors (ER), particularly ERβ. In specific assays, BADCy demonstrated partial agonistic activity towards ERβ, suggesting a potential for disrupting normal hormonal functions:
- ER Binding Affinity : BADCy showed a preference for binding to ERβ over ERα, indicating potential antagonistic effects at higher concentrations .
- Transcriptional Activity : In reporter gene assays using HeLa cells, BADCy elicited approximately 20% to 30% of the transcriptional activity induced by estradiol (E2), highlighting its partial agonistic nature .
Study 1: Competitive Binding Assays
A study examined the binding affinity of BADCy and its derivatives to estrogen receptors. The findings revealed that while BADCy binds to ERβ, it does not activate the receptor effectively. Instead, it appears to inhibit coactivator recruitment necessary for transcriptional activation . This suggests that BADCy may function as a weak antagonist in estrogen signaling pathways.
Study 2: Structure-Activity Relationship Analysis
Research into the structure-property relationships of cyanate esters, including BADCy, has shown that modifications in chemical structure can significantly impact biological activity. The study found that blending BADCy with other monomers can enhance its reactivity and potentially alter its biological interactions .
Toxicological Profile
BADCy has been classified as an irritant and environmental hazard. Its potential toxicity is a concern due to its structural similarities with other known endocrine disruptors. The following table summarizes key toxicological data:
| Parameter | Value/Description |
|---|---|
| Acute Toxicity | Irritant to skin and eyes |
| Environmental Impact | Potential aquatic toxicity |
| Endocrine Disruption | Partial agonist/antagonist for ERβ |
Applications in Research and Industry
BADCy is primarily used in the formulation of high-performance materials due to its excellent mechanical properties and thermal stability. Its applications include:
- High-performance Thermosetting Plastics : Utilized in aerospace and automotive industries for components requiring high strength and thermal resistance.
- Polymer Chemistry : Investigated for its reactivity in polymerization processes, contributing to advancements in material science.
Q & A
Q. What synthetic routes are available for preparing 2,2-Bis-(4-cyanatophenyl)propane, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyanate esterification of bisphenol A derivatives. A common approach involves reacting 2,2-bis(4-hydroxyphenyl)propane (bisphenol A) with cyanogen bromide (BrCN) in the presence of a tertiary amine catalyst (e.g., triethylamine) under anhydrous conditions . Key parameters include:
- Temperature : Maintain 0–5°C to minimize side reactions.
- Solvent : Use polar aprotic solvents like acetone or tetrahydrofuran (THF).
- Purification : Recrystallize from ethanol or methanol to achieve >95% purity.
Yield optimization requires stoichiometric control of BrCN and rigorous exclusion of moisture.
Q. How can spectroscopic and thermal analysis validate the structure and purity of this compound?
- Methodological Answer :
- FTIR : Confirm the presence of the cyanate (-OCN) group via asymmetric stretching at ~2270 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹.
- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 7.1–7.3 ppm), while the central isopropyl group resonates at δ 1.6 ppm (singlet, 6H).
- DSC : Monitor the exothermic curing peak (~250°C) to assess reactivity and crosslinking behavior .
- Elemental Analysis : Verify C, H, N percentages (theoretical: C 72.7%, H 4.5%, N 7.6%).
Advanced Research Questions
Q. How do intramolecular cyclization events affect the gelation behavior of polycyanate networks derived from this compound?
- Methodological Answer : Gelation studies using the Macosko-Miller recursive method reveal that intramolecular cycles reduce the effective crosslink density. Experimental validation involves:
- Rheometry : Measure gelation time (t_gel) under isothermal conditions (e.g., 180°C) and compare with theoretical predictions.
- Sol-Gel Analysis : Extract soluble fractions post-curing to quantify unreacted monomers and cyclic oligomers .
For example, a study reported a 15–20% deviation between experimental and theoretical t_gel due to cyclization, necessitating corrections in kinetic models .
Q. What strategies reconcile discrepancies in reported thermal stability values for cured this compound networks?
- Methodological Answer : Discrepancies in glass transition temperatures (T_g) and decomposition temperatures (T_d) arise from variations in:
- Curing Protocols : Post-cure annealing (e.g., 220°C for 2 hours) improves crosslinking homogeneity.
- Additives : Incorporating silica nanoparticles (1–5 wt%) enhances T_g by 10–15°C via restricted segmental mobility.
Systematic studies using TGA (N₂ atmosphere, 10°C/min) and DMA (1 Hz frequency) under identical conditions are critical for data harmonization .
Q. How can computational modeling predict the mechanical properties of this compound-based polymers?
- Methodological Answer : Molecular dynamics (MD) simulations using force fields (e.g., COMPASS III) model:
- Crosslink Density : Correlate with experimental storage modulus (E') via DMA.
- Free Volume Distribution : Predict gas permeability using positron annihilation lifetime spectroscopy (PALS).
Validation involves comparing simulated stress-strain curves with tensile testing results (ASTM D638) .
Key Considerations for Experimental Design
- Controlled Atmospheres : Use inert gas (N₂/Ar) during synthesis and curing to prevent oxidation.
- Kinetic Studies : Employ non-isothermal DSC to calculate activation energy (E_a) via the Ozawa-Flynn-Wall method.
- Morphology Analysis : Combine SEM with AFM to map phase-separated structures in copolymer systems.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
